N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide
Description
Functional Group Interactions
The acetamide group participates in hydrogen bonding through its carbonyl oxygen and amide nitrogen, while the hydroxyethyl chains enable additional hydrogen bonding via their hydroxyl groups. This dual capability enhances the compound’s ability to form intermolecular interactions in crystalline and solution states.
| Functional Group | Chemical Formula | Role in Structure |
|---|---|---|
| Acetamide | $$ \text{-CO-NH-} $$ | Hydrogen bonding, metabolic stability |
| Bis(2-hydroxyethyl)amino | $$ \text{-N(CH}2\text{CH}2\text{OH})_2 $$ | Hydrophilicity, solubility |
| Phenyl Ring | $$ \text{C}6\text{H}5 $$ | Structural rigidity, aromatic interactions |
Crystallographic Characterization and Conformational Studies
The crystal structure of this compound has been elucidated through X-ray diffraction, revealing critical insights into its three-dimensional arrangement. Key findings include:
X-Ray Diffraction Methodology
- Sample Preparation : Single crystals are grown via slow evaporation or solvent-mediated crystallization, often in polar solvents to exploit hydrogen-bonding interactions.
- Data Collection : Intensities of diffracted X-rays are measured across a range of angles to determine atomic positions. The compound’s crystalline symmetry and unit cell parameters are derived from these measurements.
- Structure Refinement : Computational models are refined against experimental data to optimize atomic coordinates and displacement parameters, yielding a precise electron density map.
Conformational Features
The crystal structure exhibits:
- Planar Acetamide Group : The carbonyl oxygen and amide nitrogen lie in the same plane, facilitating hydrogen bonding with adjacent hydroxyethyl groups.
- Torsional Flexibility : The ethylene glycol chains adopt a gauche conformation, maximizing hydrogen-bonding interactions within the crystal lattice.
- Hydrogen-Bonding Networks : Intermolecular hydrogen bonds between hydroxyl groups and the acetamide carbonyl oxygen stabilize the crystal packing.
Comparative Crystallographic Data
Comparative Analysis with Structural Analogues in the Acetamide Family
This compound belongs to a broader class of acetamide derivatives with diverse biological and chemical properties. Below is a comparison with structurally related compounds.
Key Analogues
N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide (CAS 21678-64-8) :
Paracetamol (4-Hydroxyacetanilide) :
N-(3-(Bis(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide :
- Structural Difference : A methoxy group ($$ \text{-OCH}_3 $$) is introduced at the para position.
- Property Impact : Methoxy groups reduce electron density on the phenyl ring, modulating reactivity and biological activity.
Functional Group Substitution Effects
| Compound | Functional Groups | Solubility | Reactivity |
|---|---|---|---|
| This compound | Acetamide, bis(2-hydroxyethyl)amino | High (polar solvents) | Moderate (H-bonding dominant) |
| N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide | Acetamide, bis(2-cyanoethyl)amino | Low (nonpolar solvents) | High (electron-deficient) |
| Paracetamol | Acetamide, hydroxyphenyl | Moderate | Low (stable amide) |
Properties
IUPAC Name |
N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-10(17)13-11-3-2-4-12(9-11)14(5-7-15)6-8-16/h2-4,9,15-16H,5-8H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAFLIGSSPTQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059038 | |
| Record name | Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-02-4 | |
| Record name | N-[3-[Bis(2-hydroxyethyl)amino]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.926 | |
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Preparation Methods
Step 1: Formation of Aminophenol Derivative
- Starting from ortho-aminophenol or 3-nitrophenol, the amino or nitro group is functionalized.
- Bis(2-hydroxyethyl)amine is reacted with the aromatic precursor under controlled conditions to introduce the bis(2-hydroxyethyl)amino groups at the meta position relative to the hydroxyl or amino group.
- Reaction conditions typically require controlled pH and temperature to optimize substitution and avoid side reactions.
Step 2: Acetylation to Form Acetamide
- The amino-substituted phenyl intermediate is acetylated using acetic anhydride or acetyl chloride.
- Molar ratios of ortho-aminophenol to acetic anhydride vary between 1:1 to 1:1.5.
- The reaction is commonly carried out in an organic solvent such as ethyl acetate under stirring.
- After completion, purification involves washing with water, salt solutions, drying over anhydrous magnesium sulfate, and recrystallization.
Step 3: Halogenation and Subsequent Substitution (Optional)
- In some synthetic routes, halogenated intermediates such as N-(bromo-2-methoxyphenyl)acetamide are prepared.
- These intermediates undergo further substitution reactions, often catalyzed by Lewis acids like AlCl3, at low temperatures (ice bath conditions).
- Chloroacetic chloride is added dropwise under nitrogen atmosphere to control reaction progress.
- The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Step 4: Catalytic Hydrogenation
- The halogenated intermediates are subjected to catalytic hydrogenation with Pd/C catalyst.
- Reaction conditions: temperature 50-75°C, hydrogen gas flow controlled to about one bubble per second, reaction time 3-6 hours.
- Acid binding agents such as triethylamine are used to neutralize by-products.
- After hydrogenation, the catalyst is filtered off, and the product is purified by recrystallization from a mixture of ethyl acetate and toluene.
Reaction Conditions and Monitoring
| Step | Reagents/Conditions | Temperature | Time | Monitoring | Yield (%) |
|---|---|---|---|---|---|
| Aminophenol substitution | Bis(2-hydroxyethyl)amine, pH control | Ambient to mild heating | Variable | TLC | Not specified |
| Acetylation | Acetic anhydride, ethyl acetate solvent | Room temperature | 0.5 - 1 hour | TLC | Not specified |
| Halogenation | Chloroacetic chloride, AlCl3, methylene chloride | Ice bath to 25°C | Several hours | TLC | 78.8 (for intermediate) |
| Catalytic hydrogenation | Pd/C catalyst, triethylamine, H2 gas | 50-75°C | 3-6 hours | TLC | 85 (final product) |
Purification Techniques
- Extraction with organic solvents such as ethyl acetate or methylene chloride.
- Washing with saturated sodium bicarbonate solution and salt water.
- Drying over anhydrous magnesium sulfate or sodium sulfate.
- Recrystallization under reflux from ethyl acetate/toluene mixtures to obtain pure crystalline product.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose/Transformation | Notes |
|---|---|---|---|
| 1. Aminophenol substitution | Bis(2-hydroxyethyl)amine, pH control | Introduction of bis(2-hydroxyethyl)amino groups | Control of pH and temperature critical |
| 2. Acetylation | Acetic anhydride, ethyl acetate | Formation of acetamide group | Molar ratio 1:1 to 1:1.5 |
| 3. Halogenation (optional) | Chloroacetic chloride, AlCl3, methylene chloride | Halogenation for further substitution | Performed under ice bath and nitrogen |
| 4. Catalytic hydrogenation | Pd/C catalyst, triethylamine, H2 gas | Reduction of halogenated intermediates | Temperature 50-75°C, 3-6 hours |
| 5. Purification | Solvent extraction, recrystallization | Removal of impurities | Recrystallization from ethyl acetate/toluene |
Research Findings and Considerations
- The synthesis requires careful stoichiometric control and reaction environment management to optimize yield and purity.
- Use of catalytic hydrogenation with Pd/C is effective for reducing halogenated intermediates to the final product.
- The multi-step synthesis is adaptable, allowing variations in starting materials and reaction conditions to tailor product properties.
- The compound’s functional groups (hydroxyethylamino and acetamide) provide sites for further chemical modifications, relevant in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
N-(5-(2-Hydroxyethylamino)-2-nitrophenyl)acetamide (3c)
- Structural Features: Contains a nitro group at the ortho position and a single hydroxyethylamino group at the para position.
- Reactivity: The nitro group is strongly electron-withdrawing, increasing susceptibility to nucleophilic aromatic substitution (SNAr) reactions compared to the bis(2-hydroxyethyl)amino group in the target compound. Reactivity is further influenced by solvents (e.g., DMSO) and bases (e.g., K₂CO₃) under high temperatures (150°C) .
- Applications : Serves as an intermediate in synthetic pathways requiring nitro-group reduction or displacement .
N-Phenylacetamide Sulfonamides (Compounds 35–37)
- Structural Features : Derivatives include sulfonamide substituents, such as piperazinyl (35) or diethylsulfamoyl (36) groups.
- Pharmacological Activity: Compound 35: Exhibits analgesic activity comparable to paracetamol due to its sulfonamide-piperazine moiety . Compound 36/37: Demonstrates anti-hypernociceptive effects in inflammatory pain models .
- Key Difference : The sulfonamide group enhances binding to biological targets, unlike the hydroxyethyl groups in the target compound, which lack significant bioactivity .
Chlorinated Paracetamol Derivatives (Compounds 4–6)
- Structural Features : Chlorinated analogs of paracetamol (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) with varying chlorine substitutions.
- Properties :
- Applications : Primarily studied for environmental and toxicological relevance .
N-(3-Nitrophenyl)acetamide
- Structural Features : A nitro group at the meta position.
- Reactivity : The nitro group induces strong electron withdrawal, making the acetamide moiety more acidic (pKa ~9–10) compared to the target compound’s hydroxyethyl-substituted derivative .
- Applications : Used in heterocyclic synthesis (e.g., benzodiazepines) via nitro-group reduction .
Anticonvulsant Acetamides (T1–T5)
- Structural Features: Incorporate triazole rings (e.g., N-(substituted phenyl)-2-[5-phenyl-1,2,4-triazol-3ylamino]acetamide).
- Activity : Compounds T3 and T4 show significant anticonvulsant effects in maximal electroshock (MES) models, attributed to the triazole ring’s electron-rich nature and hydrogen-bonding capacity .
- Synthesis : Requires cyclocondensation reactions, contrasting with the SNAr methods used for the target compound .
Data Tables
Table 1: Structural and Functional Comparisons
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonamide) enhance reactivity in SNAr and pharmacological targeting, whereas electron-donating groups (e.g., hydroxyethyl) improve solubility but reduce bioactivity .
- Pharmacological vs. Industrial Use : Structural complexity (e.g., triazoles, sulfonamides) correlates with biological efficacy, while simpler hydroxyethyl derivatives prioritize synthetic utility .
- Stability : Chlorinated derivatives exhibit environmental persistence, whereas nitro groups facilitate further functionalization .
Biological Activity
N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide is a compound of significant interest in biochemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₂O₃
- Molecular Weight : 238.28 g/mol
- Structure : The compound features a phenyl ring substituted with an acetamide group and two hydroxyethylamino groups, enhancing its solubility and interaction potential with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in treating infections.
Antioxidant Activity
The compound has also been studied for its antioxidant properties. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress, making it a candidate for applications in health supplements or pharmaceuticals aimed at reducing oxidative damage.
Interaction with Biological Targets
The mechanism of action involves interactions with specific molecular targets within biological systems. The bis(2-hydroxyethyl)amino groups can form hydrogen bonds with proteins or enzymes, potentially influencing their activity. This interaction can lead to various biological effects, including modulation of enzyme activities and receptor interactions.
Case Study: Proteomics Research
In proteomics studies, this compound has been evaluated for its binding affinity to proteins involved in disease pathways. These studies utilize techniques such as surface plasmon resonance (SPR) to quantify binding interactions, revealing insights into its potential as a biochemical agent.
Comparative Analysis of Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-Amino-phenyl)acetamide | Contains an amino group instead of hydroxyethyl groups | Simpler structure with fewer functional interactions |
| N-[3-Acetylamino]phenyl]acetamide | Acetyl substitution on the amino group | More lipophilic, potentially different biological activity |
| N-(4-Hydroxyphenyl)acetamide | Hydroxy group on a para position | Different reactivity due to position of substituents |
The unique combination of hydroxyethylamine groups enhances solubility and potential interactions compared to these similar compounds.
Synthesis Methods
Several synthesis methods have been reported for this compound, allowing for production in varying purities and yields. These methods are crucial for optimizing the compound for specific applications in pharmaceuticals and materials science.
Future Directions
Further investigations are necessary to fully elucidate the pharmacological profile of this compound. Ongoing research may explore its potential therapeutic applications, including drug development targeting specific diseases influenced by oxidative stress or microbial infections.
Q & A
(Basic) What are the standard synthetic routes for N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide, and what key reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the phenylacetamide backbone followed by functionalization with bis(2-hydroxyethyl)amino groups. Key steps include:
- Amidation: Controlled coupling of acetic acid derivatives with aniline precursors under anhydrous conditions.
- Hydroxyethylation: Introduction of bis(2-hydroxyethyl)amino groups via nucleophilic substitution or reductive amination, requiring precise pH and temperature control (e.g., 60–80°C in ethanol/water mixtures) .
- Purification: Column chromatography or recrystallization to isolate the product, with solvent selection (e.g., methanol/ethyl acetate) critical for yield optimization .
(Basic) Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of acetamide (-NHCOCH₃) and hydroxyethylamino (-N(CH₂CH₂OH)₂) groups. Key signals include amide protons (δ 6.5–7.5 ppm) and hydroxyethyl methylene protons (δ 3.4–3.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₂H₁₉N₃O₃) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (O-H/N-H stretches) confirm functional groups .
(Basic) What in vitro biological assays are recommended for initial pharmacological profiling of this compound?
Methodological Answer:
- Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition Assays: Testing against targets like kinases or proteases using fluorogenic substrates (e.g., fluorescence resonance energy transfer (FRET)-based assays) .
- Cytotoxicity Profiling: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
(Advanced) How can researchers optimize the synthesis yield of this compound when encountering low conversion rates in amidation steps?
Methodological Answer:
- Catalyst Optimization: Use coupling agents like HATU or EDCI with DMAP to enhance amidation efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve reagent solubility and reaction homogeneity .
- Temperature Control: Maintaining 50–60°C prevents side reactions (e.g., hydrolysis) while ensuring activation of intermediates .
- Real-Time Monitoring: TLC or HPLC-MS tracks reaction progress, enabling timely adjustments .
(Advanced) What strategies are employed to resolve contradictory results in the compound’s bioactivity across different cell lines?
Methodological Answer:
- Assay Standardization: Ensure consistent cell passage numbers, serum conditions, and incubation times to minimize variability .
- Orthogonal Assays: Validate results using complementary methods (e.g., ATP-based viability assays vs. flow cytometry for apoptosis) .
- Metabolite Profiling: LC-MS/MS identifies potential prodrug activation or degradation products influencing cell-specific responses .
- Target Engagement Studies: Use techniques like thermal shift assays or cellular thermal proteome profiling (CPP) to confirm direct target binding .
(Advanced) How does computational modeling (e.g., molecular docking) aid in identifying potential biological targets for this acetamide derivative?
Methodological Answer:
- Target Prediction: Tools like SwissTargetPrediction or AutoDock Vina screen compound libraries against protein databases (e.g., PDB) to prioritize targets .
- Binding Affinity Analysis: Molecular dynamics simulations assess stability of ligand-receptor complexes, focusing on hydrogen bonds with hydroxyethylamino groups and hydrophobic interactions .
- SAR (Structure-Activity Relationship) Modeling: QSAR models correlate structural features (e.g., substituent electronegativity) with bioactivity to guide analog design .
(Advanced) What methodological considerations are critical when developing HPLC protocols to assess the purity of this compound?
Methodological Answer:
- Column Selection: Reverse-phase C18 columns with 5 µm particle size ensure resolution of polar hydroxyethylamino groups .
- Mobile Phase Optimization: Gradient elution (e.g., 0.1% TFA in water/acetonitrile) minimizes peak tailing .
- Detection Wavelength: UV detection at 254 nm (amide bond absorption) maximizes sensitivity .
- Validation Parameters: Include linearity (R² >0.99), LOD/LOQ (<1 µg/mL), and precision (%RSD <2%) per ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
